molecular formula C13H22ClN5 B12220379 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12220379
M. Wt: 283.80 g/mol
InChI Key: QCVXOSVFFMCTEO-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the secondary amine to form the desired product. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce the corresponding amines. Substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylpyrazole: A precursor in the synthesis of the target compound.

    1-ethyl-3-methyl-4-(chloromethyl)pyrazole: An intermediate in the synthetic route.

    1-ethyl-3-methyl-4-(hydroxymethyl)pyrazole: Another intermediate in the synthesis.

Uniqueness

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-8-12(10(3)15-17)7-14-13-9-18(6-2)16-11(13)4;/h8-9,14H,5-7H2,1-4H3;1H

InChI Key

QCVXOSVFFMCTEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2C)CC.Cl

Origin of Product

United States

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